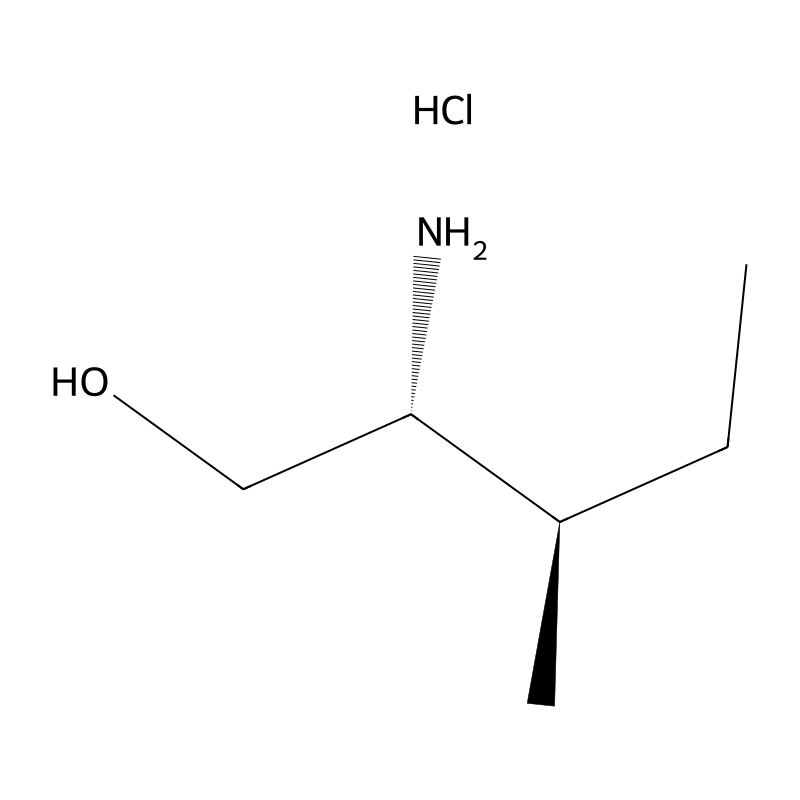D-Isoleucinol hcl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
D-Isoleucinol hydrochloride is a chemical compound that is the hydrochloride salt of D-isoleucinol, which is the D-enantiomer of isoleucine. The molecular formula for D-isoleucinol hydrochloride is and it has a molecular weight of approximately 151.66 g/mol. It is characterized by its branched-chain structure, which is typical of amino acids, and plays a crucial role in various biological processes. As an amino acid derivative, it is involved in protein synthesis and metabolic pathways.
- Transamination: This reaction involves the transfer of an amino group to a keto acid, forming new amino acids. D-Isoleucinol can act as an amino donor in this process.
- Decarboxylation: Under certain conditions, D-isoleucinol can lose a carboxyl group to form amines, which can further participate in other bio
D-Isoleucinol exhibits various biological activities:
- Metabolic Role: It functions as a metabolite in organisms such as Saccharomyces cerevisiae and Escherichia coli, contributing to nitrogen metabolism and energy production .
- Potential Therapeutic Effects: Similar to other branched-chain amino acids, D-isoleucinol may have implications in treating conditions like hepatic encephalopathy and muscle wasting due to its role in protein synthesis and energy metabolism .
The synthesis of D-isoleucinol hydrochloride can be achieved through several methods:
- Enzymatic Synthesis: Using specific enzymes that catalyze the conversion of L-isoleucine to D-isoleucine through stereoselective processes.
- Chemical Synthesis: This involves various organic reactions including acetylation and separation techniques to yield the desired enantiomer from racemic mixtures .
- Reduction Reactions: D-Isoleucinol can be synthesized from corresponding keto acids through reduction processes.
These methods highlight the versatility in producing this compound for research and industrial applications.
D-Isoleucinol hydrochloride has several applications:
- Nutritional Supplements: It is often included in formulations aimed at enhancing athletic performance or recovery due to its role as an essential amino acid.
- Pharmaceuticals: Its potential therapeutic effects make it a candidate for drug development targeting metabolic disorders.
- Biotechnology: Used in fermentation processes and as a growth supplement for yeast and bacteria in laboratory settings.
D-Isoleucinol hydrochloride shares similarities with other branched-chain amino acids. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| L-Isoleucine | C6H13NO2 | The L-enantiomer involved in protein synthesis. |
| L-Valine | C5H11NO2 | Another branched-chain amino acid crucial for growth. |
| L-Leucine | C6H13NO2 | Known for its role in muscle repair and growth. |
| D-Alloisoleucine | C6H13NO2 | A stereoisomer with different metabolic pathways. |
Uniqueness of D-Isoleucinol Hydrochloride:
D-Isoleucinol hydrochloride stands out due to its specific stereochemistry, which influences its biological activity differently from its L-counterpart and other branched-chain amino acids. Its unique properties may lead to distinct metabolic pathways and therapeutic applications not shared by other similar compounds.








